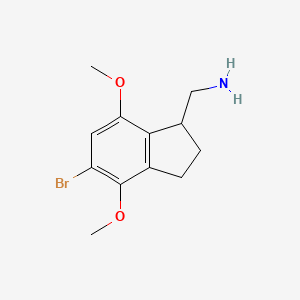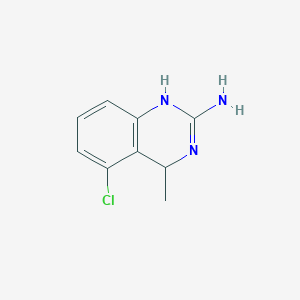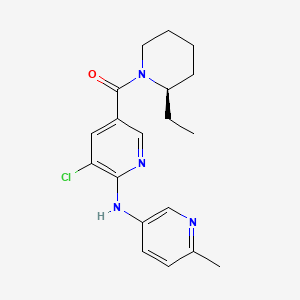
1,3-Propanediol, 2-((3-fluoranthenylmethyl)amino)-2-methyl-, hydrochloride
概要
説明
BW-773U82は、2-(3-フルオランテニルメチルアミノ)-2-メチル-1,3-プロパンジオール塩酸塩としても知られており、アリールメチルアミノプロパンジオールファミリーに属する化合物です。この化合物は、in vitroおよびin vivoの両方の腫瘍系で顕著な抗腫瘍活性を示しています。 フルオランテン誘導体であり、DNAにインターカレーションし、DNA合成を阻害する能力により、癌治療における潜在的な用途が研究されています .
準備方法
合成経路と反応条件
BW-773U82の合成は、フルオランテンとメチルアミンおよび1,3-プロパンジオールとの反応を含みます。反応条件には、通常、メタノールまたはエタノールなどの溶媒の使用が含まれ、反応は還流条件下で行われます。 生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製されます .
工業生産方法
BW-773U82の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、効率的な生産を確保するために、大型反応器と連続フローシステムの使用が含まれます。 精製プロセスも拡大され、工業用クロマトグラフィーシステムを使用して、高純度の最終生成物を得ます .
化学反応の分析
反応の種類
BW-773U82は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、酸化されてさまざまな酸化生成物を形成することができます。
還元: 還元反応は、BW-773U82を還元型に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、BW-773U82の酸化は、追加の酸素含有官能基を持つフルオランテン誘導体の形成につながる可能性があります .
科学的研究の応用
BW-773U82は、以下を含むいくつかの科学研究における応用があります。
化学: DNAインターカレーションとそれがDNA合成に及ぼす影響を研究するためのモデル化合物として使用されます。
生物学: DNA複製を妨げることにより、癌細胞の増殖を阻害する可能性が研究されています。
医学: 臨床試験で潜在的な抗腫瘍剤として調査されています。
作用機序
BW-773U82の作用機序は、DNAにインターカレーションする能力に関連しており、トポイソメラーゼIIやDNAポリメラーゼなどの酵素の正常な機能を阻害します。これは、DNA合成の阻害とDNA鎖の切断の誘導につながり、最終的には細胞死をもたらします。 この化合物の分子標的は、細菌DNAジャイレース、DNAポリメラーゼ、およびトポイソメラーゼIIが含まれます .
類似化合物との比較
BW-773U82は、アリールメチルアミノプロパンジオールとして知られる一連の化合物の1つです。類似の化合物には、以下が含まれます。
クリスナトール(BW-770U82): 抗腫瘍活性を有する別のDNAインターカレーター。
BW-502U83: 類似のDNA結合特性を持つ関連化合物。
これらの化合物と比較して、BW-773U82は、中枢神経系毒性が低く、顕著な抗腫瘍活性を示しており、さらなる開発のための有望な候補となっています .
特性
CAS番号 |
96404-51-2 |
|---|---|
分子式 |
C21H22ClNO2 |
分子量 |
355.9 g/mol |
IUPAC名 |
2-(fluoranthen-3-ylmethylamino)-2-methylpropane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C21H21NO2.ClH/c1-21(12-23,13-24)22-11-14-9-10-19-17-6-3-2-5-16(17)18-8-4-7-15(14)20(18)19;/h2-10,22-24H,11-13H2,1H3;1H |
InChIキー |
XPSPHVAGYMFPFA-UHFFFAOYSA-N |
正規SMILES |
CC(CO)(CO)NCC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43.Cl |
| 96404-51-2 | |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details


















Synthesis routes and methods II
Procedure details


















Synthesis routes and methods III
Procedure details


















試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[5-(Triphenylmethoxy)pentyl]thymine](/img/structure/B3064282.png)
![1-[7-(Triphenylmethoxy)heptyl]thymine](/img/structure/B3064286.png)








